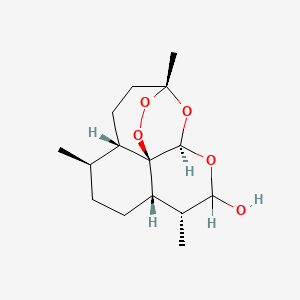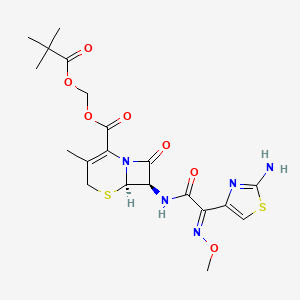
Ethyl-S-(+)-Clopidogrel Sulfate
概要
説明
Ethyl-S-(+)-Clopidogrel Sulfate is a chiral compound widely recognized for its application in the pharmaceutical industry, particularly as an antiplatelet agent. It is used to prevent blood clots in patients with cardiovascular diseases. The compound is a derivative of clopidogrel, which is known for its efficacy in reducing the risk of heart attacks and strokes.
科学的研究の応用
Ethyl-S-(+)-Clopidogrel Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: As an antiplatelet agent, it is extensively researched for its therapeutic potential in preventing cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用機序
Mode of Action
The mode of action of Ethyl-S-(+)-Clopidogrel Sulfate involves a series of biochemical reactions. It is produced by the KRED/GDH-catalysed enantioselective reduction of ethyl 4-chloroacetoacetate . . More detailed studies are needed to understand the exact mechanism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include temperature, pH, presence of other compounds, and more
生化学分析
Biochemical Properties
It’s plausible that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions could be diverse, ranging from binding interactions to modulation of enzymatic activity.
Dosage Effects in Animal Models
The effects of Ethyl-S-(+)-Clopidogrel Sulfate at different dosages in animal models have not been reported . Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-S-(+)-Clopidogrel Sulfate typically involves several steps, starting from the precursor compounds. One common method includes the reaction of 2-chlorobenzyl chloride with ethyl acetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to a series of reactions, including esterification and sulfonation, to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and pH levels to achieve the desired product. The final compound is then purified using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl-S-(+)-Clopidogrel Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
類似化合物との比較
Similar Compounds
Clopidogrel: The parent compound of Ethyl-S-(+)-Clopidogrel Sulfate, used for similar therapeutic purposes.
Ticlopidine: Another antiplatelet agent with a similar mechanism of action.
Prasugrel: A more potent antiplatelet agent with a faster onset of action.
Uniqueness
This compound is unique due to its chiral nature, which contributes to its specific binding affinity and efficacy. Compared to its analogs, it offers a balanced profile of potency and safety, making it a preferred choice in certain clinical settings .
特性
IUPAC Name |
ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQIIDIBKISIG-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601290.png)








![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)




